molecular formula C47H64N5O9PSi B12386777 Ac-rC Phosphoramidite-15N3

Ac-rC Phosphoramidite-15N3

Cat. No.: B12386777
M. Wt: 905.1 g/mol
InChI Key: QKWKXYVKGFKODW-LTFQELPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-rC Phosphoramidite-15N3 is a nitrogen-15 isotopologue of the cytidine phosphoramidite derivative used in solid-phase oligonucleotide synthesis. Its structure features a 2'-O-(tert-butyldimethylsilyl) (TBDMS) protecting group, which stabilizes the ribose moiety during RNA synthesis, and an acetyl (Ac) group protecting the exocyclic amine of cytidine to prevent undesired side reactions . The incorporation of three ¹⁵N isotopes (15N3) at specific positions in the nucleobase enables precise isotopic labeling, making this compound invaluable for nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and mass spectrometry-based studies .

This compound is primarily employed in the synthesis of modified oligonucleotides for structural biology and pharmacokinetic research. Its isotopic labeling allows researchers to track nucleotide incorporation dynamics, analyze nucleic acid-protein interactions, and validate synthetic oligonucleotide sequences with high sensitivity .

Properties

Molecular Formula

C47H64N5O9PSi

Molecular Weight

905.1 g/mol

IUPAC Name

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo(1,3-15N2)pyrimidin-4-yl]acetamide

InChI

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i49+1,50+1,51+1

InChI Key

QKWKXYVKGFKODW-LTFQELPKSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[15N]2C=CC(=[15N]C2=O)[15NH]C(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-rC Phosphoramidite-15N3 involves the incorporation of nitrogen-15 into the Ac-rC Phosphoramidite structure. The typical synthetic route includes the reaction of protected ribonucleosides with phosphoramidite reagents under anhydrous conditions. The reaction is usually carried out in the presence of a base such as tetrazole or its derivatives to facilitate the formation of the phosphoramidite bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and reagent quality, to ensure high yield and purity of the final product. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Activation and Coupling Reactions

The phosphoramidite undergoes activation via nucleophilic attack by acidic catalysts like 1H-tetrazole or ethylthiotetrazole (ETT), forming a reactive intermediate. This intermediate reacts with the 5'-hydroxyl group of the growing oligonucleotide chain in a coupling reaction .

Key parameters :

  • Activator concentration : 0.25M ETT or 0.3M benzothiazole-2-sulfonyl tetrazole (BTT)

  • Coupling efficiency : ≥97% with extended reaction times (12 minutes for ETT, 3 minutes for BTT)

  • Steric effects : The 2'-O-TBDMS group creates steric hindrance, necessitating optimized coupling conditions .

ParameterValueImpact on Reaction
Activator TypeETT (0.25M) / BTT (0.3M)BTT reduces coupling time by 75%
Reaction Time3-12 minutesLonger times improve efficiency
TemperatureRoom temperature (20-25°C)Higher temps risk decomposition

Oxidation Reaction

Post-coupling, the phosphite triester intermediate is oxidized to a phosphate triester using iodine/water/pyridine/THF (1:2:10:87 v/v). This stabilizes the internucleotide linkage .

Critical factors :

  • Oxidizer composition : Iodine concentration (0.02M) ensures complete conversion

  • Reaction time : Typically 30-60 seconds for full oxidation

Deprotection Reactions

Sequential removal of protecting groups occurs after chain elongation:

a) DMT Group Removal

  • Reagent : 3% trichloroacetic acid (TCA) in dichloromethane

  • Time : 30-60 seconds per cycle

b) Acetyl Base Protection Removal

  • Conditions : Concentrated ammonium hydroxide (28-30% NH₃) at 55°C for 10 minutes

c) 2'-O-TBDMS Cleavage

  • Reagent : Triethylamine trihydrofluoride (TEA·3HF) in NMP

  • Time : 12-24 hours at 60°C

Thermal Stability Profile

Recent studies show phosphoramidites require strict temperature control during storage and handling:

Stability ParameterValueSource
Decomposition Onset>40°C (pseudo-adiabatic)
Recommended Storage-20°C under argon
Room-Temp Stability≤72 hours (opened vial)

These reaction characteristics make Ac-rC Phosphoramidite-15N3 particularly valuable for synthesizing isotopically labeled RNA probes used in NMR spectroscopy and metabolic tracing studies. The combination of optimized coupling efficiency (≥98% HPLC purity) and stable isotope incorporation enables precise tracking of RNA behavior in complex biological systems.

Scientific Research Applications

Ac-rC Phosphoramidite-15N3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ac-rC Phosphoramidite-15N3 involves its incorporation into oligonucleotides, where it modifies the backbone structure. This modification can affect the stability, binding affinity, and overall function of the oligonucleotide. The nitrogen-15 label allows for precise tracking and quantitation in various biological and chemical assays .

Comparison with Similar Compounds

Isotopic Labeling

  • This compound: The ¹⁵N3 label provides distinct NMR spectral signatures, enabling real-time tracking of cytidine residues in complex biological systems . Non-isotopic variants (e.g., standard Ac-rC Phosphoramidite) lack this capability, limiting their utility in structural studies.
  • rC Phosphoramidite-13C : While ¹³C labeling aids in mass spectrometry, ¹⁵N3 offers superior resolution in heteronuclear NMR experiments due to nitrogen’s role in nucleobase hydrogen bonding.

Protecting Group Efficiency

  • Both this compound and its non-isotopic counterpart utilize TBDMS for 2'-O protection, ensuring high coupling efficiency (>98%) in RNA synthesis . Unprotected variants (e.g., rC Phosphoramidite) exhibit rapid degradation under acidic conditions, restricting their use to short oligonucleotides.

Research Implications

The specialized design of this compound addresses critical gaps in isotopic labeling for nucleic acid research. Compared to ¹³C-labeled or non-isotopic phosphoramidites, its ¹⁵N3 modification provides unparalleled precision in NMR-based structural analysis, making it indispensable for studying RNA-protein interactions and epigenetic modifications . Future studies may explore hybrid labels (e.g., ¹⁵N/¹³C) to further enhance analytical resolution.

Q & A

Basic Research Questions

Q. How is Ac-rC Phosphoramidite-15N3 synthesized and purified for oligonucleotide research?

  • Methodological Answer : The synthesis typically involves solid-phase phosphoramidite chemistry, where the 15N3-labeled cytidine (rC) is acetylated (Ac) and converted into a phosphoramidite derivative. Purification is achieved using reversed-phase HPLC with UV detection (e.g., 260 nm) to isolate the desired product from unreacted precursors or byproducts. Isotopic purity is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. What analytical techniques are critical for confirming the structure and isotopic enrichment of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C/³¹P NMR identifies structural integrity, while ¹⁵N NMR quantifies isotopic enrichment.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic distribution.
  • Elemental Analysis : Validates nitrogen content to ensure 15N3 labeling efficiency .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store under inert gas (argon) at –20°C in anhydrous, dark conditions. Prior to use, dissolve in dry acetonitrile or tetrahydrofuran (THF) to prevent hydrolysis. Regularly test stability via TLC or HPLC to detect degradation products .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in coupling efficiency during oligonucleotide synthesis with this compound?

  • Methodological Answer :

  • Step 1 : Verify moisture levels in solvents/reagents (e.g., Karl Fischer titration).
  • Step 2 : Optimize activation time of phosphoramidite using tetrazole or other activators.
  • Step 3 : Use MALDI-TOF MS to analyze truncated sequences and identify coupling failure points .

Q. How can researchers address discrepancies in isotopic enrichment data between NMR and MS analyses?

  • Methodological Answer :

  • Cross-Validation : Compare ¹⁵N NMR integration (quantitative) with MS isotopic peak ratios.
  • Impurity Check : Use ion-exchange chromatography to isolate potential contaminants (e.g., unlabeled species) affecting MS results .

Q. What protocols ensure reproducibility in metabolic tracing studies using 15N3-labeled oligonucleotides?

  • Methodological Answer :

  • Standardized Workflow : Include internal controls (e.g., unlabeled oligonucleotides) in each experiment.
  • Data Normalization : Use spike-in standards (e.g., ¹³C-labeled analogs) for MS-based quantification to correct for instrument variability .

Data Interpretation and Reporting

Q. How should researchers handle conflicting NMR signals in this compound characterization?

  • Methodological Answer :

  • Dynamic Effects : Conduct variable-temperature NMR to distinguish between conformational exchange and impurities.
  • 2D NMR : Use HSQC or COSY to resolve overlapping peaks and assign signals unambiguously .

Q. What statistical approaches are recommended for validating isotopic labeling efficiency in large-scale studies?

  • Methodological Answer :

  • Batch Analysis : Use ANOVA to compare labeling efficiency across synthesis batches.
  • Error Propagation : Calculate uncertainty in isotopic ratios using Monte Carlo simulations for MS data .

Tables for Reference

Parameter Recommended Method Key Evidence
Isotopic Purity¹⁵N NMR Integration
Degradation DetectionHPLC-UV (260 nm)
Coupling EfficiencyMALDI-TOF MS
Moisture ContentKarl Fischer Titration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.